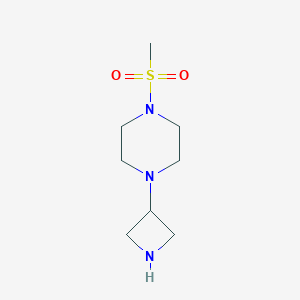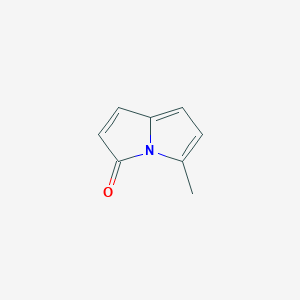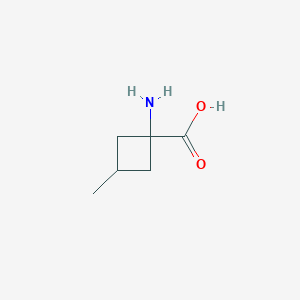![molecular formula C36H44FeP2 B069225 (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene CAS No. 162291-01-2](/img/structure/B69225.png)
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocene-based compounds, particularly those substituted with phosphine groups like diphenylphosphino, are significant in organometallic chemistry due to their unique structural and electronic properties. These compounds find extensive use in catalysis, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of ferrocene derivatives typically involves reactions under controlled conditions. For example, the action of diphenylphosphino groups on ferrocene derivatives leads to various complex structures, often involving multiple steps and specific reagents (Broussier et al., 2001).
Molecular Structure Analysis
The molecular structure of ferrocene derivatives is characterized by the ferrocene moiety and the attached functional groups. For instance, the X-ray structural analysis of similar compounds reveals a variety of configurations and bonding patterns, influenced by the nature of substituents on the ferrocene unit (Zakaria et al., 2002).
Chemical Reactions and Properties
Ferrocene derivatives undergo various chemical reactions, forming complexes with different metals. For example, reactions with palladium and platinum have been observed to form complexes that show unique chemical behaviors (Tauchman et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, like solubility and crystallinity, are significantly influenced by the substituents on the ferrocene unit. Structural modifications can lead to changes in melting points, solubility in various solvents, and crystalline structures (Ferguson et al., 1993).
Chemical Properties Analysis
Chemically, ferrocene derivatives with phosphine groups are known for their redox properties, ligand capabilities, and interaction with different metal ions. These properties make them valuable in catalysis and materials science. The electron-donating and accepting abilities of these compounds are pivotal in determining their reactivity and stability (Hagopian et al., 2006).
Applications De Recherche Scientifique
Coordination Chemistry and Catalytic Applications
The ligand has also been investigated in coordination chemistry, forming complexes with metals like Pd(II) and Pt(II), revealing its flexible cis- or trans-P,S-chelate donor capabilities (Tauchman, Císařová & Štěpnička, 2014). The redox behavior of these ferrocene derivatives, particularly their one-electron oxidation leading to more stable ferrocenium congeners, underlines their significance in electrochemical applications (Zanello et al., 2001).
Catalytic Efficiency and Electropolymerization
Furthermore, the use of these ferrocene derivatives in platinum complexes for catalytic carbonylation reactions highlights their role in enhancing reaction efficiency and selectivity (Sturm et al., 2000). The catalytic activities of these compounds, combined with metals like palladium, in Suzuki coupling reactions further demonstrate their potential in organic synthesis (Gibson et al., 2002).
Safety And Hazards
The compound may cause skin irritation and eye irritation. It may be harmful by inhalation, ingestion, or skin absorption . It is recommended to use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). Compatible chemical-resistant gloves and chemical safety goggles should be used. Contaminated clothing should be washed before reuse .
Propriétés
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m0../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOOIDCKLIQAJV-WLOLSGMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene | |
CAS RN |
162291-01-2 |
Source


|
| Record name | (S)-(+)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)











